molecular formula C19H16Cl2N4O2S B2769761 N-(3,4-dichlorophenyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide CAS No. 921499-08-3

N-(3,4-dichlorophenyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide

Cat. No.: B2769761
CAS No.: 921499-08-3
M. Wt: 435.32
InChI Key: GNYKYMULFWZFQU-UHFFFAOYSA-N
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Description

N-(3,4-Dichlorophenyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide is a structurally complex small molecule featuring a thiazole core substituted with a p-tolyl urea moiety and an acetamide group linked to a 3,4-dichlorophenyl ring. This compound integrates multiple pharmacophoric elements:

  • Thiazole ring: Known for its role in antimicrobial and anti-inflammatory agents .
  • p-Tolyl group: May contribute to steric and electronic effects, modulating biological activity .

Properties

IUPAC Name

N-(3,4-dichlorophenyl)-2-[2-[(4-methylphenyl)carbamoylamino]-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16Cl2N4O2S/c1-11-2-4-12(5-3-11)23-18(27)25-19-24-14(10-28-19)9-17(26)22-13-6-7-15(20)16(21)8-13/h2-8,10H,9H2,1H3,(H,22,26)(H2,23,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNYKYMULFWZFQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)CC(=O)NC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16Cl2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,4-dichlorophenyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide is a synthetic compound that belongs to the class of thiazole derivatives. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Biological Activity Overview

The biological activity of this compound has been primarily evaluated in the context of its anticancer properties and its mechanism of action against various cell lines.

Anticancer Activity

Recent studies have reported that derivatives similar to this compound exhibit potent cytotoxic effects against different cancer cell lines. For instance, a related compound demonstrated an IC50 value of 0.62 μM against HepG2 liver cancer cells, indicating significant potency compared to standard treatments like Sorafenib (IC50 = 1.62 μM) .

Table 1: Cytotoxicity Data for Thiazole Derivatives

Compound IDCell LineIC50 (μM)Reference
27HepG20.62
SorafenibHepG21.62
2eCandida parapsilosis1.23

The mechanism of action for these compounds often involves the inhibition of key signaling pathways associated with tumor growth and metastasis. For example, compound 27 was shown to inhibit IGF1R (Insulin-like Growth Factor 1 Receptor), a critical target in cancer therapy, with a significant inhibition percentage at varying concentrations .

Antimicrobial Activity

In addition to its anticancer properties, the compound's derivatives have also been evaluated for antimicrobial activity. Studies have shown that certain thiazole derivatives exhibit activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus.

Table 2: Antimicrobial Activity Data

Compound IDBacterial StrainMIC (μg/mL)Reference
2dE. coli10
2eS. aureus5

Case Studies

Several case studies highlight the effectiveness of thiazole derivatives in clinical settings:

  • Case Study on HepG2 Cells : A study investigated the effects of a thiazole derivative on HepG2 cells and found that it induced G2/M phase arrest and early-stage apoptosis. The study concluded that this compound could be a promising candidate for liver cancer treatment due to its potent cytotoxic effects and ability to inhibit cell migration .
  • Antimicrobial Efficacy : In another study focusing on antimicrobial properties, thiazole derivatives were tested against Candida species, revealing significant antifungal activity comparable to established antifungal agents such as ketoconazole .

Scientific Research Applications

Synthesis and Structural Characteristics

The compound is synthesized through a multi-step process involving the reaction of 3,4-dichlorophenyl derivatives with thiazole and ureido moieties. The structural confirmation is typically achieved using techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry. The molecular formula is C17H17Cl2N3OS, and it features a thiazole ring which is known for its biological activity.

Antimicrobial Properties

Research indicates that derivatives of thiazole compounds exhibit promising antimicrobial properties. For instance, studies have shown that related thiazole derivatives possess significant activity against both Gram-positive and Gram-negative bacteria as well as fungi. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for microbial growth .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies demonstrate that thiazole derivatives can inhibit the proliferation of cancer cell lines, including breast cancer cells (MCF7). The anticancer activity is often attributed to the ability of these compounds to induce apoptosis or inhibit cell cycle progression in cancer cells . Molecular docking studies further elucidate its binding interactions with target proteins involved in cancer progression.

G-Protein Coupled Receptors

N-(3,4-Dichlorophenyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide has been studied for its interaction with G-protein coupled receptors (GPCRs), which play critical roles in various physiological processes. Compounds that modulate GPCR activity can lead to therapeutic advancements in treating conditions such as hypertension, diabetes, and neurological disorders .

Anti-inflammatory Potential

The compound's structural similarities to known anti-inflammatory agents suggest potential applications in treating inflammatory diseases. In silico studies indicate that it may act as an inhibitor of enzymes like 5-lipoxygenase, which is involved in the inflammatory response . This opens avenues for further research into its efficacy in reducing inflammation-related conditions.

Case Studies and Research Findings

A comprehensive analysis of case studies reveals the compound's versatility:

  • Antimicrobial Efficacy : A study demonstrated that related thiazole derivatives exhibited minimum inhibitory concentrations (MICs) against various pathogens, suggesting a robust antimicrobial profile .
  • Anticancer Activity : In vitro assays showed significant cytotoxic effects against MCF7 cells with IC50 values indicating potent anticancer activity. Further molecular docking studies supported the hypothesis of effective binding to target proteins involved in tumor growth regulation .
  • Inflammation Studies : Computational models indicated potential inhibitory effects on inflammatory pathways, warranting further experimental validation to explore therapeutic applications in chronic inflammatory diseases .

Comparison with Similar Compounds

Key Observations :

  • The target compound’s p-tolyl ureido group distinguishes it from simpler analogs like 2-(3,4-dichlorophenyl)-N-(thiazol-2-yl)acetamide, which lacks urea functionality . This substitution may enhance hydrogen-bonding interactions with biological targets.

Key Observations :

  • The synthesis of thiazole-acetamide derivatives typically involves coupling arylacetic acids with aminothiazoles using carbodiimides (e.g., 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) . The target compound likely follows a similar pathway, with additional steps for urea formation.
  • Urea-containing analogs (e.g., 10h) achieve high yields (~88%), suggesting efficient urea-forming reactions that could apply to the target compound .

Table 3: Antimicrobial Activity of Select Thiazole-Acetamide Derivatives

Compound ID (from ) Bacterial MIC (μg/mL) Fungal Activity Reference
107b (N-(4-methylthiazol-2-yl)-2-m-tolylacetamide) 12.5–6.25 (broad-spectrum) Moderate
107j (N-(4-(3-chlorophenyl)thiazol-2-yl)-2-p-tolylacetamide) Selective activity Strong (broad-spectrum)
107a (N-(4-methylthiazol-2-yl)-2-p-tolylacetamide) Selective activity Strong (broad-spectrum)

Key Observations :

  • p-Tolyl substitution (as in 107a and 107j) correlates with strong antifungal activity, likely due to enhanced lipophilicity and membrane interaction . This suggests the target compound’s p-tolyl ureido group may confer similar or improved antifungal properties.
  • 3,4-Dichlorophenyl analogs (e.g., 107j) show selective antibacterial activity, implying the target compound’s dichlorophenyl group may target bacterial enzymes or membranes .

Q & A

Q. What are the key steps and challenges in synthesizing N-(3,4-dichlorophenyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide?

The synthesis typically involves:

  • Thiazole ring formation via cyclization of α-haloketones with thiourea derivatives under controlled temperatures (60–80°C) and solvents like ethanol .
  • Urea linkage introduction by reacting an isocyanate with an amine-functionalized intermediate, requiring anhydrous conditions and catalysts like triethylamine .
  • Final acylation using EDCI/HOBt coupling agents in pyridine or DMF to attach the acetamide group . Challenges : Low yields due to steric hindrance from the dichlorophenyl group and byproduct formation during urea linkage assembly. Purification often requires column chromatography and recrystallization .

Q. Which analytical techniques are critical for characterizing this compound?

- NMR spectroscopy (¹H/¹³C): Assigns protons and carbons in the thiazole ring (δ 7.2–7.4 ppm for aromatic protons) and urea NH groups (δ 9.5–10.5 ppm) [[2]][[17]].

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